molecular formula C18H16N2O3S B2948892 3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide CAS No. 886912-04-5

3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide

Cat. No.: B2948892
CAS No.: 886912-04-5
M. Wt: 340.4
InChI Key: OTPDOWDRJMLDGI-UHFFFAOYSA-N
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Description

3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds.

Mechanism of Action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context in which the interaction occurs.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected . These could potentially include pathways related to cell growth and proliferation (in the case of anti-tumor activity), bacterial metabolism (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity).

Result of Action

Given the biological activities associated with benzofuran compounds, the effects could potentially include inhibition of cell growth or proliferation (in the case of anti-tumor activity), inhibition of bacterial growth (in the case of antibacterial activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This encourages medicinal chemists to explore new areas to improve human health and reduce suffering .

Preparation Methods

The synthesis of 3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common reagents and conditions used in these reactions include palladium catalysts for arylation and transamidation, as well as standard oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse applications and interactions with biological targets .

Properties

IUPAC Name

3-[(3-ethylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-24-12-7-5-6-11(10-12)18(22)20-15-13-8-3-4-9-14(13)23-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDOWDRJMLDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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